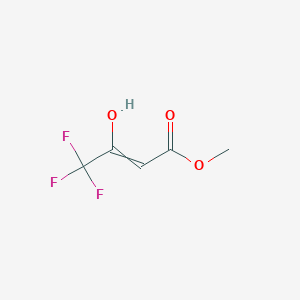
2-(2-Cyclohexylethyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclohexylethyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of cyclohexylethanol with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyclohexylethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, where nucleophiles like halides or amines replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated dioxanes
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Cyclohexylethyl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-(2-Cyclohexylethyl)-1,3-dioxane can be compared with other similar compounds, such as:
1,4-Dioxane: A simpler dioxane compound with two oxygen atoms in a six-membered ring, but without the cyclohexylethyl group.
Cyclohexylethanol: A precursor to this compound, with a hydroxyl group instead of the dioxane ring.
Cyclohexane: A cyclic hydrocarbon with a similar cyclohexyl group but lacking the dioxane structure.
The uniqueness of this compound lies in its combination of the cyclohexylethyl group and the dioxane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
111865-39-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2-(2-cyclohexylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H22O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h11-12H,1-10H2 |
InChI-Schlüssel |
MPQWQETZBMPMAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC2OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



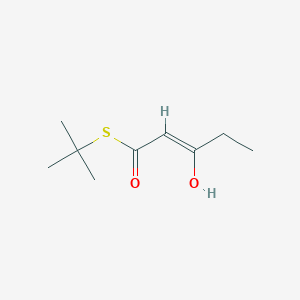
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

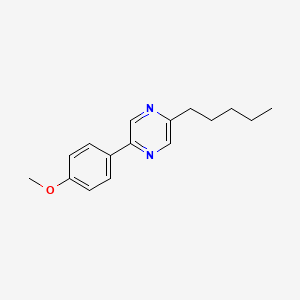
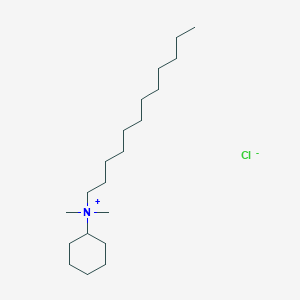
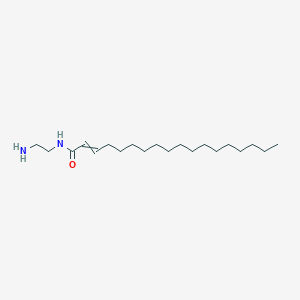
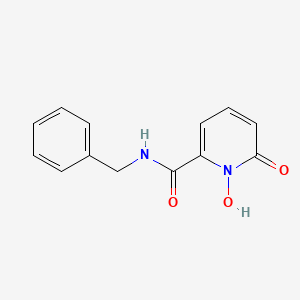
-lambda~5~-phosphane](/img/structure/B14309753.png)
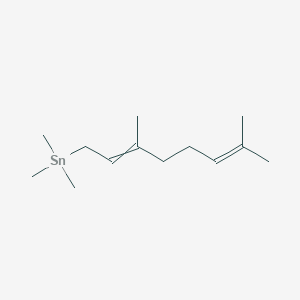

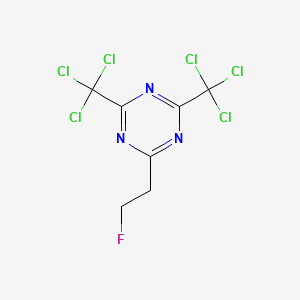
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
